2,3-Diketopiperazine Scaffold Exhibits Superior Potency and Pharmacokinetic Balance Over 1-Aryl-2-Piperazinones
In a systematic SAR evaluation of farnesyltransferase (FTase) inhibitors, 1-aryl-2,3-diketopiperazine derivatives exhibited the optimal balance of potency and pharmacokinetic profile when directly compared to the parent 1-aryl-2-piperazinone scaffold lacking the 3-carbonyl group [1].
| Evidence Dimension | Balance of inhibitory potency and pharmacokinetic profile |
|---|---|
| Target Compound Data | 1-Aryl-2,3-diketopiperazine derivatives |
| Comparator Or Baseline | 1-Aryl-2-piperazinones (parent scaffold) |
| Quantified Difference | Best balance of potency and pharmacokinetic profile relative to parent compounds (qualitative ranking in SAR study) |
| Conditions | Farnesyltransferase enzyme inhibition assay; in vivo pharmacokinetic profiling |
Why This Matters
For programs developing farnesyltransferase inhibitors, selecting the 2,3-diketopiperazine scaffold over mono-carbonyl piperazinones improves the probability of achieving drug-like candidate profiles without potency-pharmacokinetic trade-offs.
- [1] Dinsmore, C.J., Bergman, J.M., Wei, D.D., Zartman, C.B., Davide, J.P., Greenberg, I.B., Liu, D., O'Neill, T.J., Gibbs, J.B., Koblan, K.S., Kohl, N.E., Lobell, R.B., Chen, I.W., McLoughlin, D.A., Olah, T.V., Graham, S.L., Hartman, G.D., & Williams, T.M. (2001). Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 11(9), 1125-1128. View Source
